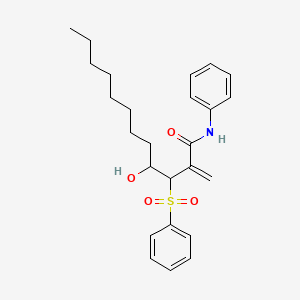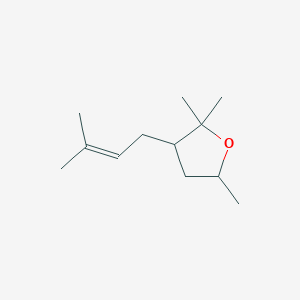![molecular formula C18H17ClN2O B14324192 1-[2-(Hydroxyimino)-2-(2-methylphenyl)ethyl]quinolin-1-ium chloride CAS No. 111929-75-0](/img/structure/B14324192.png)
1-[2-(Hydroxyimino)-2-(2-methylphenyl)ethyl]quinolin-1-ium chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[2-(Hydroxyimino)-2-(2-methylphenyl)ethyl]quinolin-1-ium chloride is a chemical compound that belongs to the class of quinolinium salts This compound is characterized by the presence of a quinoline ring system, a hydroxyimino group, and a 2-methylphenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(Hydroxyimino)-2-(2-methylphenyl)ethyl]quinolin-1-ium chloride typically involves the reaction of quinoline derivatives with appropriate reagents to introduce the hydroxyimino and 2-methylphenyl groups. One common method includes the condensation of 2-methylbenzaldehyde with hydroxylamine to form the hydroxyimino intermediate, followed by its reaction with quinoline under acidic conditions to yield the desired quinolinium salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency in the final product.
化学反应分析
Types of Reactions
1-[2-(Hydroxyimino)-2-(2-methylphenyl)ethyl]quinolin-1-ium chloride can undergo various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The quinoline ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted quinoline derivatives.
科学研究应用
1-[2-(Hydroxyimino)-2-(2-methylphenyl)ethyl]quinolin-1-ium chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 1-[2-(Hydroxyimino)-2-(2-methylphenyl)ethyl]quinolin-1-ium chloride involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds with biological molecules, influencing their activity. The quinoline ring system can intercalate with DNA, potentially disrupting cellular processes. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.
相似化合物的比较
Similar Compounds
Quinoline: A parent compound with a similar ring system but lacking the hydroxyimino and 2-methylphenyl groups.
2-Methylquinoline: Similar to quinoline but with a methyl group at the 2-position.
Hydroxyiminoquinoline: Contains a hydroxyimino group but lacks the 2-methylphenyl group.
Uniqueness
1-[2-(Hydroxyimino)-2-(2-methylphenyl)ethyl]quinolin-1-ium chloride is unique due to the combination of the hydroxyimino group, 2-methylphenyl group, and quinoline ring system. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above.
属性
CAS 编号 |
111929-75-0 |
|---|---|
分子式 |
C18H17ClN2O |
分子量 |
312.8 g/mol |
IUPAC 名称 |
N-[1-(2-methylphenyl)-2-quinolin-1-ium-1-ylethylidene]hydroxylamine;chloride |
InChI |
InChI=1S/C18H16N2O.ClH/c1-14-7-2-4-10-16(14)17(19-21)13-20-12-6-9-15-8-3-5-11-18(15)20;/h2-12H,13H2,1H3;1H |
InChI 键 |
SVACEEZXGWARBN-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=CC=C1C(=NO)C[N+]2=CC=CC3=CC=CC=C32.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Trimethyl[(phenylselanyl)methyl]stannane](/img/structure/B14324129.png)
![N~1~-{3-[Tris(octadecyloxy)silyl]propyl}ethane-1,2-diamine](/img/structure/B14324136.png)

![2-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]pyridine](/img/structure/B14324148.png)




![6-(4-tert-Butylphenyl)-[1,3,4]thiadiazolo[3,2-a][1,2,3]triazolo[4,5-d]pyrimidin-9(1H)-one](/img/structure/B14324183.png)

![Formamide, N-[2-methyl-1-(phenylthio)propyl]-](/img/structure/B14324186.png)

![Dodecyl 4-[2-(3-benzoyl-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzoate](/img/structure/B14324193.png)

